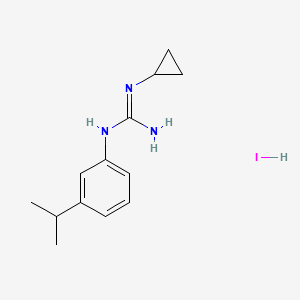![molecular formula C16H20IN3O B6639713 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide, also known as PAG, is a chemical compound that has been widely used in scientific research. PAG is a guanidine derivative that has a unique structure and properties that make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide involves its ability to bind to calcium ions and undergo a conformational change, resulting in an increase in fluorescence intensity. This change in fluorescence can be measured and used to monitor changes in intracellular calcium levels. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have a high affinity for calcium ions, with a dissociation constant (Kd) of 0.28 μM.
Biochemical and Physiological Effects:
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been shown to have no significant cytotoxicity or adverse effects on cell viability. It has been used to study calcium signaling in a variety of cell types, including neurons, cardiomyocytes, and pancreatic beta cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used to study the role of calcium signaling in various physiological processes, such as muscle contraction, neurotransmitter release, and insulin secretion.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in lab experiments include its high sensitivity and selectivity for calcium ions, its ability to be used in live cells, and its compatibility with various imaging techniques. The limitations of using 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide include its relatively low photostability, which can limit its use in long-term imaging experiments, and its potential interference with other fluorescent probes.
Future Directions
There are several future directions for the use of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide in scientific research. One potential direction is the development of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide-based probes for other metal ions, such as zinc and copper. Another direction is the optimization of 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide's photostability and fluorescence properties to improve its performance in long-term imaging experiments. Additionally, 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide could be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously.
Synthesis Methods
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide can be synthesized using a multistep process that involves the reaction of 4-bromobenzyl alcohol with potassium cyanide to form 4-bromobenzyl cyanide. This compound is then reacted with phenylmethanol in the presence of sodium methoxide to form 4-(phenylmethoxymethyl)benzyl cyanide. The final step involves the reaction of 4-(phenylmethoxymethyl)benzyl cyanide with guanidine hydroiodide to produce 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide.
Scientific Research Applications
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has been widely used in scientific research as a fluorescent probe for imaging intracellular calcium ions. It has been shown to have high sensitivity and selectivity for calcium ions, making it an ideal tool for studying calcium signaling pathways in cells. 2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide has also been used as a pH indicator and a sensor for other metal ions such as zinc and copper.
properties
IUPAC Name |
2-[[4-(phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.HI/c17-16(18)19-10-13-6-8-15(9-7-13)12-20-11-14-4-2-1-3-5-14;/h1-9H,10-12H2,(H4,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLLJRIMRLLMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(C=C2)CN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
![1-[2-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B6639637.png)
![1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639645.png)
![1-[(4-Bromophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6639653.png)
![1-(1-butylpiperidin-4-yl)-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639670.png)
![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)



![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![1-[[1-(4-Fluorophenyl)cyclopropyl]methyl]-2-methylguanidine;hydroiodide](/img/structure/B6639720.png)
![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)